

4-Diethylamino-piperidine chemical properties and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Diethylamino-piperidine*

Cat. No.: *B141726*

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An In-Depth Technical Guide to 4-Diethylamino-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **4-Diethylamino-piperidine**. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Chemical Properties

4-Diethylamino-piperidine, a substituted piperidine derivative, is a versatile building block in organic synthesis. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	143300-64-5	[1] [2] [3]
Molecular Formula	C9H20N2	[1] [4]
Molecular Weight	156.27 g/mol	[1] [4]
IUPAC Name	N,N-diethylpiperidin-4-amine	[3] [4]
Boiling Point	213.9 °C at 760 mmHg; 108 °C at 6 mmHg	[2] [5]
Density	0.89 g/cm³	[2] [5]
Refractive Index	1.478	[5]
Flash Point	71.3 °C	[5]
Appearance	Colorless to light yellow liquid	[2]
pKa	10.32 ± 0.20 (Predicted)	[2]
Solubility	Soluble in organic solvents, moderately soluble in water.	[6]

Synthesis and Purification

The synthesis of **4-Diethylamino-piperidine** is most commonly achieved through the reductive amination of a suitable 4-piperidone precursor. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is based on established methods for the synthesis of analogous N,N-dialkyl-4-aminopiperidines.

Materials:

- N-Boc-4-piperidone

- Diethylamine
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine, saturated aqueous solution
- Magnesium sulfate (MgSO_4), anhydrous
- Hydrochloric acid (HCl) in dioxane (4 M)
- Diethyl ether

Procedure:

- Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add diethylamine (1.2 eq). Stir the mixture at room temperature for 1 hour.
- Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 16-24 hours.
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification of Boc-protected intermediate: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
- Deprotection: Dissolve the purified Boc-protected intermediate in a minimal amount of diethyl ether and add a 4 M solution of HCl in dioxane (excess). Stir the mixture at room temperature for 4-6 hours.

- Isolation: The hydrochloride salt of **4-Diethylamino-piperidine** will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The free base can be obtained by neutralizing the salt with a suitable base and extracting with an organic solvent.

Purification

Purification of **4-Diethylamino-piperidine** can be achieved by vacuum distillation. Given its boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Analytical Characterization

The identity and purity of **4-Diethylamino-piperidine** can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or similar non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is often required for aliphatic amines to improve their detection by UV or fluorescence. However, a method using a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) could be employed for the underderivatized compound. A reversed-phase method is typically suitable.

Protocol (Reversed-Phase):

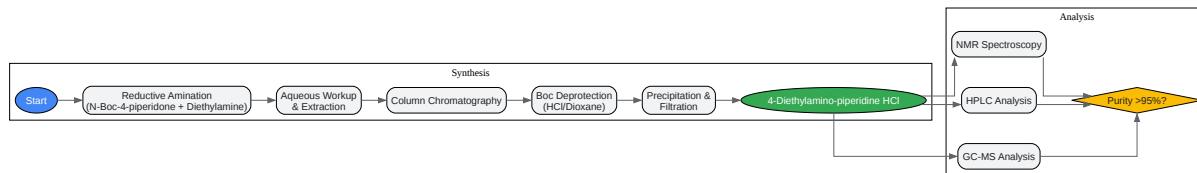
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: ELSD or CAD.

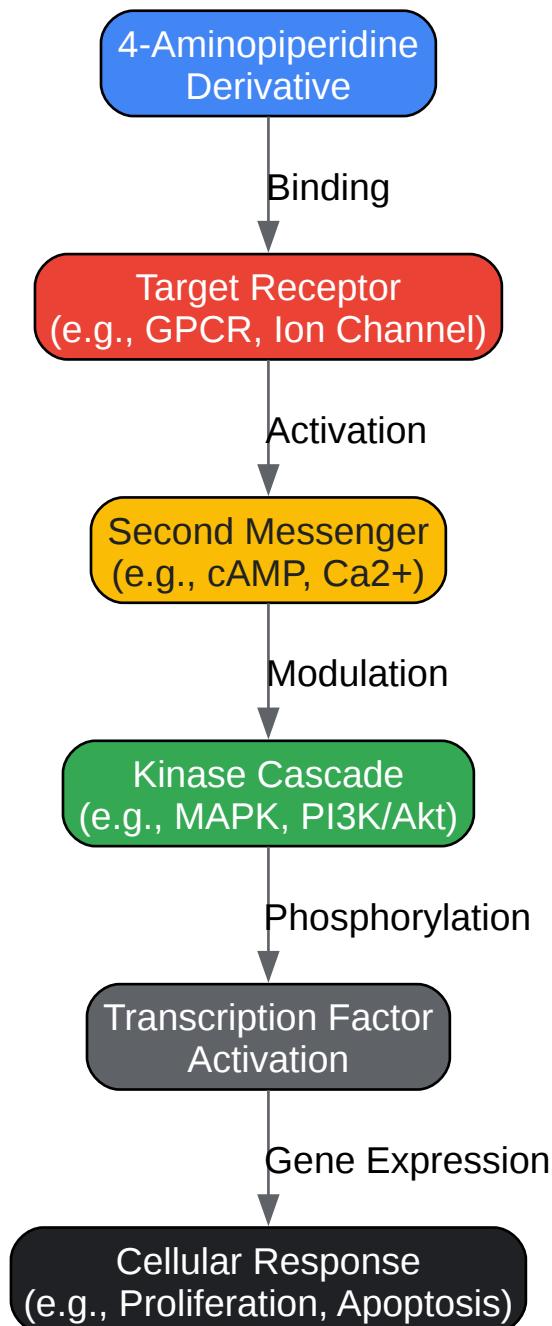
Potential Pharmacological Relevance and Experimental Workflows

While specific signaling pathways for **4-Diethylamino-piperidine** are not extensively documented, the 4-aminopiperidine scaffold is a well-established pharmacophore in numerous biologically active compounds, including antiviral, anticancer, and cognition-enhancing agents. [7][8] These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

The following diagrams illustrate a generalized experimental workflow for the synthesis and characterization of **4-Diethylamino-piperidine** and a hypothetical signaling pathway that could be investigated for a 4-aminopiperidine derivative based on the known pharmacology of this class of compounds.

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Caption: General workflow for the synthesis and analysis of **4-Diethylamino-piperidine**.



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Caption: Hypothetical signaling pathway for a 4-aminopiperidine derivative.

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- To cite this document: BenchChem. [4-Diethylamino-piperidine chemical properties and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141726#4-diethylamino-piperidine-chemical-properties-and-cas-number]

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